2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine
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Overview
Description
2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine is a fluorinated indole derivative. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry.
Scientific Research Applications
2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs targeting various receptors and enzymes.
Biological Studies: The compound is used in studies related to its biological activity, including its effects on cell signaling pathways and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological systems and understanding the role of indole derivatives in biological processes.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-(5,6,7-Trifluoro-1H-indol-3-yl)ethan-1-amine has been found to interact with the androgen receptor (AR), specifically targeting its Binding Function-3 (BF3) site . This interaction suppresses AR-mediated transcription, chromatin binding, and recruitment of coregulatory proteins .
Cellular Effects
The effects of this compound on cells are significant. It selectively reduces the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines . This suggests that it can influence cell function by impacting cell signaling pathways and gene expression related to the androgen receptor.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the BF3 site of the androgen receptor . This binding inhibits the function of the receptor, leading to a decrease in AR-mediated transcription, chromatin binding, and recruitment of coregulatory proteins .
Dosage Effects in Animal Models
In animal models of castration-resistant prostate cancer, an orally bioavailable prodrug of this compound has been shown to reduce PSA production and tumor volume, with no observed toxicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Fluorine Atoms: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The ethylamine side chain can be introduced through nucleophilic substitution reactions using ethylamine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine: Similar in structure but with chlorine atoms instead of fluorine.
2-(5,6-dimethyl-1H-indol-3-yl)ethan-1-amine: Similar in structure but with methyl groups instead of fluorine.
Uniqueness
The presence of the trifluoromethyl group in 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine imparts unique properties, such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic properties compared to its non-fluorinated analogs. This makes it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-(5,6,7-trifluoro-1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c11-7-3-6-5(1-2-14)4-15-10(6)9(13)8(7)12/h3-4,15H,1-2,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQWCGCDFNERKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=C(C(=C1F)F)F)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
467457-23-4 |
Source
|
Record name | 2-(5,6,7-trifluoro-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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